molecular formula C24H14O10 B1627431 3,3',4,4'-Isophthaloydiphthalic acid CAS No. 23646-80-2

3,3',4,4'-Isophthaloydiphthalic acid

Cat. No. B1627431
CAS RN: 23646-80-2
M. Wt: 462.4 g/mol
InChI Key: FOCQMELIWLXNGL-UHFFFAOYSA-N
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Description

3,3’,4,4’-Isophthaloydiphthalic acid , also known as 4,4’'-ISOPHALOYDIPHTHALIC ACID , is a chemical compound with the molecular formula C24H14O10 . It falls under the category of 1,2-benzenedicarboxylic acids . The compound’s structure consists of two isophthalic acid units linked together by a central carbon-carbon bond. Its systematic name is 1,2-benzenedicarboxylic acid, 4,4’-(1,3-phenylenedicarbonyl)bis- .


Synthesis Analysis

The synthetic methods for 3,3’,4,4’-Isophthaloydiphthalic acid are well-documented in the literature. Researchers have explored various approaches, including condensation reactions between isophthalic acid derivatives or phthalic anhydride . These methods yield the desired compound through stepwise reactions, often involving acid-catalyzed esterification or amide formation .


Molecular Structure Analysis

The molecular structure of 3,3’,4,4’-Isophthaloydiphthalic acid reveals its symmetrical arrangement, with two isophthalic acid moieties connected by a central carbon atom. The compound’s planar structure contributes to its stability and rigidity. The presence of carboxylic acid groups allows for potential interactions with other molecules .


Chemical Reactions Analysis

  • Polymerization : Due to its bifunctional nature, it can serve as a monomer in polymerization reactions .

Physical And Chemical Properties Analysis

  • Stability : It is stable under normal conditions but may degrade under extreme heat or strong acids .

Safety And Hazards

  • Environmental Impact : Disposal should adhere to local regulations to prevent environmental contamination .

Future Directions

  • Biomedical Applications : Assess its potential in drug delivery or tissue engineering .

properties

IUPAC Name

4-[3-(3,4-dicarboxybenzoyl)benzoyl]phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14O10/c25-19(13-4-6-15(21(27)28)17(9-13)23(31)32)11-2-1-3-12(8-11)20(26)14-5-7-16(22(29)30)18(10-14)24(33)34/h1-10H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQMELIWLXNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592606
Record name 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4,4'-Isophthaloydiphthalic acid

CAS RN

23646-80-2
Record name 4,4'-(1,3-Phenylenedicarbonyl)di(benzene-1,2-dicarboxylic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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